REACTION_CXSMILES
|
N1C=CC=CC=1.[CH2:7]1[CH2:15][O:14][C:9]([CH2:11][CH2:12][OH:13])([CH3:10])[O:8]1>ClCCl>[CH2:7]1[CH2:15][O:14][C:9]([CH3:10])([CH2:11][CH:12]=[O:13])[O:8]1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
chromic oxide
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C1OC(C)(CCO)OC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After 15 minutes' stirring at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the black, viscous precipitate is separated off by filtration through silica
|
Type
|
WASH
|
Details
|
is washed with ether
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1OC(CC=O)(C)OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |